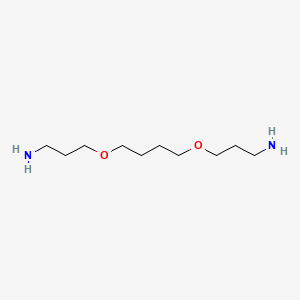

1,4-Bis(3-aminopropoxy)butane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36635. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-[4-(3-aminopropoxy)butoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOSAIJKYCBPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCN)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72088-96-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-(3-aminopropyl)-ω-(3-aminopropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72088-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0064622 | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-34-7 | |

| Record name | 4,9-Dioxa-1,12-dodecanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dioxa-1,12-dodecanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3-aminopropoxy)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[butane-1,4-diylbis(oxy)]bispropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(3-aminopropoxy)butane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropoxy)butane is a diamine compound characterized by a flexible butane diether core flanked by two aminopropoxy arms. As a polyamine, its structure lends itself to a variety of applications in medicinal chemistry and materials science, particularly as a versatile linker and building block. The primary amino groups provide reactive sites for conjugation, while the overall structure imparts specific physicochemical properties such as hydrophilicity and conformational flexibility. This guide provides a comprehensive overview of its chemical properties, structural details, relevant experimental protocols, and its role in emerging research areas.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 3,3'-[Butane-1,4-diylbis(oxy)]dipropan-1-amine[1] |

| CAS Number | 7300-34-7[2][3][4] |

| Molecular Formula | C10H24N2O2[2][4] |

| SMILES | C(CCOCCCN)COCCCN[5] |

| Synonyms | 4,9-Dioxa-1,12-dodecanediamine[2], 1,4-Butanediol bis(3-aminopropyl) ether[6], 1,12-Diamino-4,9-dioxadodecane[5] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization.

| Property | Value | Reference |

| Molecular Weight | 204.31 g/mol | [2][4] |

| Melting Point | 4.5 °C | [4][6] |

| Boiling Point | 134-136 °C at 4 mm Hg | [4][6] |

| Density | 0.962 g/mL at 25 °C | [4][6] |

| Flash Point | >230 °F (>110 °C) | [6] |

| Refractive Index (n20/D) | 1.462 | [4] |

Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

General Purification Protocol for Aliphatic Diamines

Purification of the crude product is critical to remove unreacted starting materials and byproducts. A general method for purifying aliphatic diamines involves catalytic hydrogenation followed by distillation.[7]

-

Hydrogenation Treatment : The crude diamine or the reaction mixture from its synthesis is treated with hydrogen gas in the presence of a catalyst.[7] Suitable catalysts include platinum, palladium, ruthenium, rhodium, iridium, nickel, or cobalt.[7] This step helps to reduce impurities. The reaction is typically carried out at a temperature between 50°C and 200°C and a hydrogen pressure of 0.1 to 5 MPa.[7]

-

Distillation : Following the hydrogenation treatment, the purified diamine is separated from the reaction mixture by distillation.[7] Given the boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition.

-

Quality Control : The purity of the distilled product should be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

As a bifunctional linker, this compound holds potential in various areas of drug discovery and biotechnology. Its structural features are particularly relevant in the design of complex molecules where spacing and flexibility are crucial.

Role as a Linker in Drug Conjugates

In the field of drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), the linker plays a pivotal role in the stability and efficacy of the therapeutic agent.[8] The linker connects the targeting moiety (e.g., an antibody or peptide) to the cytotoxic payload.[8] The properties of the linker, including its length, flexibility, and chemical stability, can significantly impact the conjugate's solubility, stability in circulation, and the mechanism of drug release at the target site.[1][8] The flexible diether butane chain of this compound makes it a candidate for use in such applications, providing spatial separation between the conjugated molecules.

Design of Artificial Ribonucleases

One documented application of this compound is in the design of novel artificial ribonucleases (aRNases).[4] These synthetic molecules are designed to mimic the function of natural ribonucleases, which catalyze the cleavage of RNA. By conjugating this diamine linker to peptides, researchers have created metal-free aRNases with potential antiviral activity.[4] The linker's role is to optimally position the catalytic peptide moieties to interact with and cleave the target RNA molecule. The design of such molecules is a promising strategy for developing new therapeutic agents that can target viral RNA or aberrant cellular RNA.

The following diagram illustrates the conceptual design of a peptide-based artificial ribonuclease utilizing a flexible linker.

Relevance to Polyamine Biology and Signaling

This compound is a synthetic polyamine. Natural polyamines like putrescine, spermidine, and spermine are ubiquitous polycations essential for numerous cellular processes.[2][9][10] They are critically involved in cell growth, proliferation, and differentiation.[2][9][11] The biological functions of polyamines are linked to their ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating processes like DNA replication, transcription, and translation.[2][10]

The polyamine metabolic pathway is a frequent target for drug development, especially in cancer therapy, due to the elevated polyamine levels in rapidly proliferating cancer cells.[9] Polyamine analogues are being investigated as therapeutic agents that can disrupt polyamine homeostasis.[11] Furthermore, the polyamine transport system, which is highly active in cancer cells, can be exploited for the targeted delivery of cytotoxic drugs.[10]

The diagram below outlines the central role of polyamines in cellular functions, providing context for the potential biological applications of synthetic polyamines like this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. Its structure as a flexible diamine makes it a useful building block and linker in medicinal chemistry and materials science. While its direct biological roles are not extensively documented, its application in the design of artificial ribonucleases highlights its potential in the development of novel therapeutics. As a member of the broader class of polyamines, it is situated within a field of active research with significant implications for drug discovery, particularly in oncology. Further research into the applications of this and similar linkers will likely expand their utility in the creation of sophisticated molecular constructs for therapeutic and diagnostic purposes.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:7300-34-7 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 7. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Bis(3-aminopropoxy)butane (CAS 7300-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a diamine with the CAS number 7300-34-7.[1] Its structure features a flexible butane diether core flanked by two aminopropyl groups. This unique chemical architecture imparts properties that make it a valuable building block in various chemical syntheses and material science applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[2] It is completely miscible in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7300-34-7 | [1][3] |

| Molecular Formula | C10H24N2O2 | [1][3][4] |

| Molecular Weight | 204.31 g/mol | [1][3][4] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 134-136 °C at 4 mm Hg | [3] |

| Density | 0.962 g/mL at 25 °C | [3] |

| Melting Point | 4.5 °C | [3][5] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Water Solubility | Completely miscible | [2] |

| Refractive Index (n20/D) | 1.462 | |

| pKa | 10.06 ± 0.10 (Predicted) | [2] |

| LogP | 1.89800 | [3] |

Synthesis

A common synthetic route to this compound involves a two-step process starting from 1,4-butanediol and acrylonitrile. The first step is a cyanoethylation reaction, where 1,4-butanediol reacts with acrylonitrile to form the corresponding dinitrile. This is followed by the reduction of the nitrile groups to primary amines.

Experimental Protocol: Synthesis via Dinitrile Reduction

This protocol is a general representation based on established chemical transformations.

Step 1: Synthesis of 3,3'-(Butane-1,4-diylbis(oxy))dipropanenitrile

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 1,4-butanediol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to a moderate temperature (e.g., 40-50 °C).

-

Slowly add acrylonitrile to the reaction mixture via the addition funnel, maintaining the temperature.

-

After the addition is complete, continue stirring the mixture until the reaction is complete (monitoring by techniques like IR spectroscopy to observe the disappearance of the O-H stretch and the appearance of the C≡N stretch).

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a suitable acid.

-

Purify the resulting dinitrile intermediate, for example, by vacuum distillation.

Step 2: Reduction of 3,3'-(Butane-1,4-diylbis(oxy))dipropanenitrile to this compound

A robust method for the reduction of nitriles to primary amines utilizes Raney Nickel as a catalyst with a hydride source like potassium borohydride (KBH4).[5][6]

-

To a flask containing dry ethanol, add potassium borohydride (4 equivalents) and moist Raney Nickel (1 equivalent).[5][6]

-

To this stirred suspension, add the dinitrile intermediate (1 equivalent) dissolved in ethanol.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques like GC-MS or TLC.[6]

-

Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.

Applications

The bifunctional nature of this compound makes it a versatile molecule in polymer chemistry and as a crosslinking agent.

Epoxy Resin Curing Agent

The primary amino groups of this compound can react with the epoxide groups of epoxy resins, leading to a cross-linked, three-dimensional network.[4] This process, known as curing or hardening, transforms the liquid resin into a solid, durable material. The flexible ether linkages in the diamine can impart improved flexibility and impact resistance to the cured epoxy resin.

The curing mechanism involves the nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to further crosslinking.

Monomer for Polyamide Synthesis

This compound can serve as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to produce polyamides. The incorporation of the flexible ether-containing diamine into the polymer backbone can enhance solubility and processability of the resulting polyamides, while potentially maintaining good thermal stability.

Safety and Toxicology

A comprehensive understanding of the safety and toxicological profile of any chemical is crucial for its handling and application.

Hazard Classification

This compound is classified as a substance that causes severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled.

Toxicological Data

Limited toxicological data is available for this compound. The available data are summarized in Table 2. Studies on other simple aliphatic diamines have shown potential for acute neurotoxicity.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | ca. 3450 mg/kg bw | |

| LC50 | Rat (male/female) | Inhalation | 1.5 mg/L air | |

| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw |

Ecological Toxicity

The ecotoxicity of this compound has been evaluated in several aquatic organisms. A summary is provided in Table 3.

Table 3: Ecotoxicity Data for this compound

| Test | Species | Duration | Value | Reference |

| LC50 | Leuciscus idus (Ide) | 96 h | > 215 - < 316 mg/L | |

| EC50 | Daphnia magna (Water flea) | 48 h | 218.16 mg/L | |

| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | > 500 mg/L | |

| EC10 | Pseudomonas putida (Bacteria) | 17 h | 65.3 mg/L |

Biocompatibility and Cytotoxicity Assessment (General Protocols)

Biocompatibility Evaluation (ISO 10993)

The biocompatibility of materials intended for medical applications is typically assessed following the guidelines of the ISO 10993 series of standards.[2][4][7][8][9] This involves a series of in vitro and in vivo tests to evaluate the interaction of the material with biological systems.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][10][11][12][13]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[10][13]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a versatile diamine with established applications in polymer chemistry, particularly as an epoxy curing agent and a monomer for polyamides. Its flexible structure offers the potential to tailor the properties of the resulting materials. While toxicological data is limited, it is classified as a corrosive and sensitizing agent, necessitating careful handling. For its potential use in biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity according to established protocols such as ISO 10993 and in vitro assays is essential. Further research into the biological interactions of this compound would be valuable for expanding its applications in the fields of drug delivery and biomaterials.

References

- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 2. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. ISO 10993 - Wikipedia [en.wikipedia.org]

- 8. medinstitute.com [medinstitute.com]

- 9. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]

- 10. clyte.tech [clyte.tech]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

physical properties of 4,9-Dioxa-1,12-dodecanediamine

An In-depth Technical Guide on the Physical Properties of 4,9-Dioxa-1,12-dodecanediamine

Introduction

4,9-Dioxa-1,12-dodecanediamine, also known as 1,4-Bis(3-aminopropoxy)butane, is a diamine compound with the linear formula H₂N(CH₂)₃O(CH₂)₄O(CH₂)₃NH₂.[1][2] Its unique structure, featuring two primary amine groups and two ether linkages, makes it a versatile molecule in various research and industrial applications, including as a building block in polymer synthesis and as a curing agent. This guide provides a comprehensive overview of its core physical properties, intended for researchers, scientists, and professionals in drug development and materials science.

Molecular and Chemical Identity

-

Molecular Formula: C₁₀H₂₄N₂O₂[4]

Data Presentation: Physical Properties

The quantitative are summarized in the table below. These values have been compiled from various literature sources and safety data sheets.

| Property | Value | Conditions |

| Molecular Weight | 204.31 g/mol | - |

| Appearance | Liquid | At standard conditions[1][2][3] |

| Boiling Point | 134-136 °C | at 4 mmHg[1][2] |

| Melting Point | 4.5 °C | -[3] |

| Density | 0.962 g/mL | at 25 °C[1][2] |

| 0.96 g/cm³ | at 20 °C[3] | |

| 0.956 g/cm³ | at 20 °C[5] | |

| Refractive Index | 1.4609 | n20/D[1][2] |

| Vapor Pressure | 0.001 hPa | at 20 °C[5] |

| 0.011 hPa | at 50 °C[5] | |

| 1 hPa | at 50 °C[3] | |

| Flash Point | 159 °C | DIN 51758[3] |

| 157.5 °C | Closed Cup[3] | |

| Autoignition Temp. | 245 °C | DIN 51794[3] |

| Solubility | Miscible in water | at 20-23°C[5] |

| pH | 10 | 100 g/L in H₂O at 20 °C[3] |

| Log P | < -2.5 / -0.4 | at 25 °C[5] |

Note on Log P values: The available data presents conflicting values for the octanol/water partition coefficient, which may warrant further experimental verification.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound like 4,9-Dioxa-1,12-dodecanediamine are often proprietary or not published in detail. However, the standard methodologies used to obtain the data presented above are described here.

1. Boiling Point Determination at Reduced Pressure: The boiling point of 134-136 °C was determined at a reduced pressure of 4 mmHg.[1][2] This is a common procedure for compounds that may decompose at their atmospheric boiling point.

-

Apparatus: A vacuum distillation setup is used, including a distillation flask, condenser, receiving flask, manometer for pressure measurement, and a vacuum pump.

-

Procedure: A sample of the compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 4 mmHg). The flask is then heated. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

2. Melting Point Determination: The melting point of 4.5 °C indicates the substance is a liquid at room temperature.[3]

-

Apparatus: A calibrated melting point apparatus or a differential scanning calorimeter (DSC) is used.

-

Procedure: A small, solidified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

3. Density Measurement:

-

Apparatus: A pycnometer (specific gravity bottle) or a digital densitometer.

-

Procedure (Pycnometer): The pycnometer is weighed empty, then filled with the sample liquid and weighed again at a controlled temperature (e.g., 20 °C or 25 °C). The volume of the pycnometer is known. The density is calculated by dividing the mass of the liquid by its volume.

4. Refractive Index Measurement:

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer).

-

Procedure: A drop of the liquid sample is placed on the prism of the refractometer. The instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically taken at a specific temperature (20 °C) and wavelength (the D-line of a sodium lamp), denoted as n20/D.[1][2]

5. Flash Point and Autoignition Temperature: These properties are critical for safety assessment.

-

Flash Point: The value of 159 °C was determined according to the DIN 51758 standard, likely using a closed-cup apparatus like the Pensky-Martens tester.[3] This test determines the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

-

Autoignition Temperature: The value of 245 °C was determined via the DIN 51794 standard.[3] This test identifies the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external ignition source.

Mandatory Visualizations

The following diagrams illustrate the workflow for characterizing the physical properties of a chemical compound and the logical relationships between these properties.

Caption: Workflow for determining key physical properties of a chemical.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(3-aminopropoxy)butane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 1,4-Bis(3-aminopropoxy)butane (CAS No: 7300-34-7), a chemical intermediate utilized in various research and development applications. Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H24N2O2 | Santa Cruz Biotechnology |

| Molecular Weight | 204.31 g/mol | Santa Cruz Biotechnology |

| CAS Number | 7300-34-7 | Santa Cruz Biotechnology |

| Density | 0.962 g/mL at 25 °C | ChemSrc |

| Boiling Point | 134-136 °C at 4 mm Hg | ChemSrc |

| Flash Point | >230 °F (>110 °C) | ChemSrc |

| Vapor Pressure | 0.001 hPa at 20 °C; 0.011 hPa at 50 °C | Echemi |

| log Pow | < -2.5 at 25 °C | Echemi |

Toxicological Data

This compound is classified as a hazardous substance with the potential for severe health effects upon exposure. The following table summarizes the available acute toxicity data.

| Route of Exposure | Species | Value | Classification | Source |

| Oral | Rat (male/female) | LD50: ca. 3450 mg/kg bw | - | Echemi |

| Inhalation | Rat (male/female) | LC50: 1.5 mg/L air | Acute Toxicity 4 (H332) | Echemi, chemBlink |

| Dermal | Rat (female) | LD50: > 2000 mg/kg bw | - | Echemi |

Note on Experimental Protocols: Detailed experimental methodologies for the cited toxicological studies are not publicly available in the retrieved documentation. The provided data originates from supplier safety data sheets.

Hazard Identification and Classification

This chemical is associated with multiple hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Acute Toxicity (Inhalation) | 2 | H330: Fatal if inhaled. |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin. |

Source: chemBlink

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent the ingress of moisture and air.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

Spill Response

A tiered approach should be taken for spill cleanup, depending on the scale of the incident.

For a small, contained spill, trained laboratory personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large or uncontained spills, evacuate the area immediately and contact the institutional Environmental Health and Safety (EH&S) department.

Signaling Pathways and Biological Interactions

There is currently no publicly available information regarding the specific signaling pathways or biological mechanisms through which this compound exerts its toxic effects. Its corrosive nature suggests direct damage to tissues upon contact.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

This technical guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.

1,4-Bis(3-aminopropoxy)butane as a Monomer for Polyamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a flexible aliphatic diamine monomer that holds promise for the synthesis of specialized polyamides. Its unique structure, featuring ether linkages within the hydrocarbon chain, imparts distinct properties to the resulting polymers, such as increased flexibility, lower crystallinity, and potentially enhanced water absorption compared to their purely aliphatic counterparts.[1][2] These characteristics make polyamides derived from this monomer attractive for a range of applications, including as engineering plastics, in the formulation of coatings and adhesives, and potentially in biomedical applications where biocompatibility and controlled degradation are desired. This guide provides an in-depth technical overview of the use of this compound in polyamide synthesis, including experimental protocols and the expected properties of the resulting polymers.

Synthesis of Polyamides

Polyamides are typically synthesized through a polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacid chloride.[3] The reaction involves the formation of an amide linkage with the elimination of a small molecule, typically water or hydrogen chloride. For this compound, both melt polycondensation and solution polymerization are viable synthetic routes.

Melt Polycondensation with Dicarboxylic Acids

Melt polycondensation is a common industrial method for producing polyamides.[4] This solvent-free process involves heating the diamine and a dicarboxylic acid, such as adipic acid, above the melting point of the resulting polymer to drive the reaction forward.

General Reaction Scheme:

Caption: Melt Polycondensation of this compound and Adipic Acid.

Solution Polymerization with Diacid Chlorides

Solution polymerization offers an alternative method that can be carried out at lower temperatures. This technique is particularly useful when employing more reactive diacid chlorides, such as terephthaloyl chloride. The reaction is typically conducted in an aprotic polar solvent.

General Reaction Scheme:

Caption: Solution Polymerization of this compound and Terephthaloyl Chloride.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of polyamides. The following protocols are representative methods for melt and solution polymerization.

Protocol 1: Melt Polycondensation with Adipic Acid

This protocol is adapted from general procedures for preparing polyether amides.[2]

Materials:

-

This compound (1.00 mol)

-

Adipic acid (1.00 mol)

-

Nitrogen gas (high purity)

-

Vacuum source

Procedure:

-

Salt Formation: In a reaction vessel, combine equimolar amounts of this compound and adipic acid. The mixture is heated gently with stirring to form a nylon salt.

-

Polycondensation: The reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The temperature is gradually raised to 220-280°C under a slow stream of nitrogen to initiate the polycondensation reaction.[5]

-

Water Removal: As the reaction proceeds, water is formed and removed through the condenser.

-

Vacuum Application: Once the evolution of water subsides, a vacuum is applied to the system to remove the remaining water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.

-

Polymer Isolation: The molten polymer is then extruded, cooled, and pelletized for further characterization.

References

- 1. US5053484A - Polyether amide from mixture of polyether diamine - Google Patents [patents.google.com]

- 2. EP0451953B1 - Process for the preparation of polyether amides from mixed amines - Google Patents [patents.google.com]

- 3. EP0204315A2 - Poly(ester-amide)composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US3242141A - Polyamide compositions from fatty dimer diamines - Google Patents [patents.google.com]

role of 1,4-Bis(3-aminopropoxy)butane in epoxy resin formulation

An In-Depth Technical Guide on the Role of 1,4-Bis(3-aminopropoxy)butane in Epoxy Resin Formulations

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely utilized in high-performance applications such as adhesives, coatings, composites, and electronics.[1] Their final properties are critically dependent on the curing agent, or hardener, used to transform the liquid resin into a solid, three-dimensional cross-linked network.[2] Among the various types of hardeners, aliphatic amines are known for their reactivity at ambient or low temperatures.[1][3] This guide focuses on a specific aliphatic amine, this compound, detailing its chemical properties, its fundamental role in the epoxy curing process, and its influence on the performance of the final thermoset material.

This compound, also known as 4,9-Dioxa-1,12-dodecanediamine, is a linear aliphatic diamine.[4] Its unique molecular structure, featuring two primary amine groups separated by a flexible ether-containing chain, imparts a distinct combination of reactivity and flexibility to epoxy formulations. This document provides a comprehensive overview for researchers and formulation scientists, covering the curing mechanism, resultant material properties, and the standard experimental protocols used for characterization.

Chemical Structure and Properties

The efficacy of this compound as a curing agent is rooted in its molecular structure. The presence of two primary amine (-NH2) groups provides the reactive sites for cross-linking, while the long, flexible chain between them influences the mechanical properties of the cured polymer network.

Caption: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7300-34-7 | [4] |

| Molecular Formula | C₁₀H₂₄N₂O₂ | [4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Alternate Name | 4,9-Dioxa-1,12-dodecanediamine | [4] |

| Density | 0.962 g/mL at 25 °C | [5] |

| Boiling Point | 134-136 °C at 4 mm Hg | [5] |

| Amine Hydrogen Equivalent Weight (AHEW) | 51.08 g/eq | Calculated |

Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated by dividing the molecular weight by the number of active hydrogen atoms. For this compound, there are four active hydrogens (two on each primary amine), so AHEW = 204.31 / 4 = 51.08 g/eq.

Curing Mechanism and Kinetics

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction.[6] Each active hydrogen on the amine's nitrogen atom can react with an epoxy group.[6] Since this compound has two primary amine groups, it possesses a functionality of four.

The process unfolds in two main stages:

-

Primary Amine Reaction: The primary amine attacks the epoxide ring, leading to its opening. This forms a secondary amine and a hydroxyl (-OH) group. This initial step primarily results in linear chain extension.[7]

-

Secondary Amine Reaction: The newly formed secondary amine, still possessing an active hydrogen, can then react with another epoxy group. This second reaction creates a tertiary amine and another hydroxyl group, forming the crucial cross-links that build the three-dimensional network.[7]

This multi-stage reaction transforms low-molecular-weight liquid resins into a rigid, high-strength thermoset material.[7]

Caption: Simplified Epoxy-Amine Curing Pathway.

The kinetics of the curing reaction for bisphenol-A diglycidyl ether (DGEBA) with this compound have been shown to follow an autocatalytic mechanism. This means the reaction rate is accelerated by the products formed during the reaction, specifically the hydroxyl groups, which can catalyze the epoxide ring-opening.

Influence on Cured Epoxy Properties

The choice of curing agent is paramount in defining the final characteristics of the epoxy system.[8] The long, flexible aliphatic backbone of this compound imparts specific and desirable properties to the cured resin.

Mechanical Properties

Table 2: Representative Mechanical Properties of Epoxy Resins Cured with Flexible Aliphatic Amines

| Property | Typical Value Range | Test Standard |

| Tensile Strength | 50 - 80 MPa | ASTM D638[11] |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638[12] |

| Elongation at Break | 5% - 15% | ASTM D638[12] |

| Flexural Strength | 80 - 120 MPa | ASTM D790 |

| Hardness (Shore D) | 80 - 90 | ASTM D2240 |

Note: These values are illustrative for DGEBA-based epoxy resins cured with long-chain aliphatic diamines and can vary significantly based on the specific epoxy resin, cure schedule, and presence of fillers.

Thermal Properties

The Glass Transition Temperature (Tg) marks the point where a polymer transitions from a rigid, glassy state to a more rubbery state.[13] It is a critical indicator of the material's thermal performance. The flexible nature of this compound generally results in a lower Tg compared to epoxies cured with rigid, aromatic diamines.[13] This is because the flexible chains allow for increased segmental motion at lower temperatures. However, achieving a full cure through an appropriate post-curing schedule is essential to maximize the Tg for any given system.[13]

Table 3: Representative Thermal Properties of Epoxy Resins Cured with Flexible Aliphatic Amines

| Property | Typical Value Range | Test Standard |

| Glass Transition Temperature (Tg) | 60 - 110 °C | ASTM E1356 (DSC)[13] |

| Heat Deflection Temperature (HDT) | 50 - 100 °C | ASTM D648 |

Note: The final Tg is highly dependent on the degree of cure and the specific epoxy resin used.[13] Elevated temperature post-curing generally leads to a higher Tg.

Experimental Protocols

Characterizing the role of this compound in an epoxy formulation requires standardized testing. Differential Scanning Calorimetry (DSC) and standard mechanical tests are fundamental to this process.

Curing Kinetics and Tg by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[14][15] It is widely used to study the curing kinetics of epoxy resins and to determine the Tg of the cured material.[15][16]

Methodology:

-

Sample Preparation: The epoxy resin and this compound are precisely weighed according to the stoichiometric ratio, typically calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the AHEW of the hardener. The components are thoroughly mixed for several minutes until uniform.[17] A small amount of the mixture (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[18]

-

Dynamic Scan (for Kinetics): To study the curing process, the uncured sample is heated in the DSC from ambient temperature to an elevated temperature (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15 °C/min).[17][19] This is repeated at several different heating rates to allow for model-free kinetic analysis (e.g., Kissinger or Flynn-Wall-Ozawa methods).[20] The exothermic peak on the resulting heat flow curve represents the curing reaction. The total area under this peak corresponds to the total heat of reaction (ΔH_T).[18]

-

Isothermal Scan (for Kinetics): Alternatively, the sample is rapidly heated to a specific isothermal temperature and the heat flow is recorded over time until the reaction is complete. This provides data on the rate of cure at a constant temperature.[16]

-

Tg Determination: A fully cured sample is subjected to a heat-cool-heat cycle in the DSC. The Tg is identified as a step-like change in the heat capacity during the second heating scan.[13] It is typically reported as the midpoint of this transition.[13]

References

- 1. threebond.co.jp [threebond.co.jp]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS#:7300-34-7 | Chemsrc [chemsrc.com]

- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. High mechanical properties of epoxy networks with dangling chains and tunable microphase separation structure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08886H [pubs.rsc.org]

- 10. products.evonik.com [products.evonik.com]

- 11. researchgate.net [researchgate.net]

- 12. epoxyworks.com [epoxyworks.com]

- 13. epotek.com [epotek.com]

- 14. tainstruments.com [tainstruments.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of Amine Groups in 1,4-Bis(3-aminopropoxy)butane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropoxy)butane, also known as 4,9-Dioxa-1,12-dodecanediamine, is a symmetrical diamine featuring two primary amine groups separated by a flexible butane diepoxy linker. This unique structure imparts specific reactivity characteristics to the amine functionalities, making it a valuable building block in various applications, including polymer chemistry, drug delivery systems, and as a curing agent for epoxy resins. Understanding the reactivity of its primary amine groups is crucial for controlling reaction kinetics, predicting product formation, and designing novel molecules with desired properties.

This technical guide provides a comprehensive overview of the reactivity of the amine groups in this compound, focusing on their basicity, nucleophilicity, and common chemical transformations. It includes a summary of available quantitative data, detailed experimental protocols for characterizing amine reactivity, and visualizations of key reaction pathways.

Physicochemical and Reactivity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7300-34-7 | [1] |

| Molecular Formula | C₁₀H₂₄N₂O₂ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Boiling Point | 134-136 °C at 4 mmHg | [2] |

| Density | 0.962 g/mL at 25 °C | [3] |

| pH of 100 g/L aqueous solution | 10 (at 20 °C) | [4] |

Table 2: Comparative pKa Values of Structurally Related Diamines

| Compound | pKa₁ | pKa₂ | Reference |

| 1,2-Ethanediamine | 9.93 | 6.85 | |

| 1,3-Propanediamine | 10.47 | 8.49 | |

| 1,4-Butanediamine | 10.80 | 9.61 | |

| 1,12-Dodecanediamine | ~10.7 | ~9.7 | Estimated |

Note: The pKa values for 1,12-dodecanediamine are estimated based on trends for alkyl diamines.

Key Reaction Pathways and Mechanisms

The primary amine groups of this compound are nucleophilic and readily participate in a variety of chemical reactions. These reactions are fundamental to its application in synthesis and materials science.

Acid-Base Reactions (Protonation)

The amine groups can accept protons from acids to form ammonium salts. This equilibrium is central to its behavior in biological systems and for purification processes.

Caption: Protonation equilibrium of a primary amine.

Nucleophilic Substitution and Addition Reactions

As strong nucleophiles, the amine groups react with a wide range of electrophiles.

Successive alkylation can occur, leading to secondary, tertiary, and even quaternary ammonium salts. Controlling the stoichiometry is crucial to obtain the desired product.

Caption: Stepwise alkylation of a primary amine.

This reaction is fundamental to its use as a curing agent for epoxy resins, forming a stable cross-linked polymer network.

Caption: Reaction of a primary amine with an epoxide.

The reaction with isocyanates forms urea linkages, a key reaction in the synthesis of polyureas.

Caption: Formation of a urea linkage.

Experimental Protocols for Reactivity Characterization

Accurate determination of the pKa values and reaction kinetics is essential for understanding and utilizing this compound effectively.

Determination of pKa by Potentiometric Titration

This is a classic and widely used method to determine the acid dissociation constants of ionizable groups.

Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the amine solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the standard acid solution in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of acid added to obtain the titration curve.

-

The pKa values are determined from the pH at the points where 50% and 150% of the first equivalence point volume of titrant has been added. These correspond to the pKa of the second and first protonation steps, respectively.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values, especially for complex molecules with multiple ionizable groups.

Principle: The chemical shift of a nucleus near an ionizable group is sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve a constant concentration of this compound in each buffer solution.

-

-

NMR Measurement:

-

Acquire ¹H or ¹³C NMR spectra for each sample.

-

Identify a nucleus whose chemical shift is sensitive to the protonation of the amine groups (e.g., the protons or carbons on the carbons alpha to the nitrogen).

-

-

Data Analysis:

-

Plot the chemical shift of the chosen nucleus versus the pH of the solution.

-

Fit the data to the Henderson-Hasselbalch equation to obtain the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.

-

Caption: Workflow for pKa determination by NMR spectroscopy.

Applications in Drug Development and Research

The well-defined structure and reactive amine groups of this compound make it a versatile tool in drug development and biomedical research.

-

Linker in Drug Conjugates: Its bifunctional nature allows it to act as a flexible linker to connect a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent. The ether linkages can improve water solubility and the primary amines provide convenient handles for conjugation chemistry.

-

Component of Drug Delivery Systems: It can be incorporated into polymers and nanoparticles to create drug delivery vehicles. The amine groups can be used for drug attachment or to impart pH-responsive properties for controlled drug release.

-

Scaffold for Combinatorial Chemistry: The two primary amine groups provide points for the divergent synthesis of libraries of compounds for screening and lead optimization.

Conclusion

This compound is a valuable chemical entity with two reactive primary amine groups. While specific quantitative data on its pKa values are not widely published, its reactivity can be understood through the lens of general amine chemistry and comparison with analogous structures. The experimental protocols outlined in this guide provide a framework for researchers to precisely characterize its reactivity, enabling its effective use in the design and synthesis of novel materials and therapeutics. Further research to experimentally determine the pKa values and explore the kinetics of its various reactions will undoubtedly expand its utility in the fields of chemistry, materials science, and drug development.

References

A Technical Guide to 1,4-Bis(3-aminopropoxy)butane: Properties, Suppliers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(3-aminopropoxy)butane, also known by its synonym 4,9-Dioxa-1,12-dodecanediamine, is a versatile linear diamine compound. Its structure, featuring two primary amine groups separated by a flexible 12-atom hydrophilic spacer, makes it a valuable building block in several fields of chemical and biomedical research. This guide provides a comprehensive overview of its chemical properties, commercial availability, and purity grades. Furthermore, it details its critical role as a linker in bioconjugation and as a synthetic precursor for polyamine analogues, which are significant in cancer research. Detailed experimental workflows and relevant biological pathways are presented to illustrate its practical application in a laboratory setting.

Chemical Properties and Identification

This compound is a colorless to light yellow liquid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 7300-34-7[1][2] |

| Molecular Formula | C₁₀H₂₄N₂O₂[1][2] |

| Molecular Weight | 204.31 g/mol [1][2] |

| Synonyms | 4,9-Dioxa-1,12-dodecanediamine, 1,4-Butanediol bis(3-aminopropyl) ether[1][3][4] |

| Boiling Point | 134-136 °C at 4 mmHg[5] |

| Density | 0.962 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.461 (lit.) |

| InChI Key | YOOSAIJKYCBPFW-UHFFFAOYSA-N |

| SMILES | NCCCOCCCCOCCCN |

Commercial Suppliers and Purity Grades

This chemical is readily available from several major suppliers, typically at high purity suitable for research and development purposes. For research use, it is crucial to select a supplier that provides a detailed Certificate of Analysis for lot-specific data.

| Supplier | Available Purity Grades | Notes |

| Sigma-Aldrich | 99%[5] | Marketed as 4,9-Dioxa-1,12-dodecanediamine. |

| TCI Chemicals | >98.0% (GC)[4] | |

| AK Scientific | Min. 98% (GC)[3] | A hazmat fee may apply for shipping.[3] |

| Santa Cruz Biotech | Purity not specified on website | For Research Use Only.[1][2] |

| Fisher Scientific | ≥98.0% (GC), 99%[6] | Offers products from Sigma-Aldrich.[6] |

| Alfa Chemistry | ≥98% |

Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature. The two terminal primary amines can be selectively modified to create valuable tools for drug development and diagnostics.

Synthesis of Heterobifunctional Cross-Linkers

A significant application is in the synthesis of heterobifunctional cross-linkers.[1] These reagents are essential for conjugating different types of molecules, such as linking a peptide to a carrier protein for antibody production or attaching a drug molecule to a targeting ligand. The hydrophilic ether-containing backbone of this compound can help improve the solubility of the resulting conjugate.

The general workflow for creating such a linker involves a two-step process:

-

Mono-protection: One of the two amine groups is protected, often with a tert-Butoxycarbonyl (tBOC) group. This ensures that the subsequent reaction occurs at only one end of the molecule.

-

Functionalization: The remaining free amine is reacted with a molecule that introduces a different reactive group (e.g., a maleimide, an NHS ester) by using reagents like acid chlorides or anhydrides.[1]

Role in Polyamine Analogue Synthesis

Polyamines like putrescine, spermidine, and spermine are small, positively charged molecules essential for cell growth and proliferation.[7] Cancer cells have a dysregulated polyamine metabolism and exhibit high concentrations of these molecules, making the polyamine pathway a key target for anticancer therapies.[7][8]

Synthetic polyamine analogues are designed to interfere with this pathway. They can compete with natural polyamines for transport into the cell and disrupt critical cellular functions, leading to cell stasis or death.[8] this compound serves as a structural backbone for creating such analogues. Its length and flexibility can be modified by attaching various functional groups to the terminal amines to optimize biological activity and cellular uptake.

The polyamine metabolic pathway, a target for these synthetic analogues, is illustrated below.

Experimental Protocols

While the de novo synthesis of this compound is complex for a standard laboratory, its modification into a useful cross-linker is highly feasible. The following protocol is a generalized procedure based on established bioconjugation chemistry for creating a maleimide-functionalized linker for peptide conjugation.

Protocol: Synthesis of a Mono-tBOC-Protected, Maleimide-Functionalized Linker

Objective: To prepare a heterobifunctional cross-linker with one amine protected (tBOC) and the other functionalized with a maleimide group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC or similar)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Workflow Diagram:

Procedure:

-

Mono-tBOC Protection:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Boc₂O (0.9 eq) in DCM to the flask dropwise over 1 hour. Using slightly less than one equivalent of Boc₂O favors mono-protection.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-tBOC-protected diamine.

-

-

Maleimide Functionalization:

-

Dissolve the purified mono-tBOC-protected diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add a solution of the maleimide-NHS ester reagent (1.0 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product via silica gel chromatography to yield the desired heterobifunctional cross-linker.

-

Conclusion

This compound is a commercially accessible and highly valuable chemical for researchers in drug development and chemical biology. Its well-defined structure and the reactivity of its terminal amines allow for its straightforward incorporation into more complex molecules. Its primary applications as a hydrophilic spacer in heterobifunctional cross-linkers and as a scaffold for novel polyamine analogues underscore its importance in creating sophisticated tools for probing biological systems and developing new therapeutic agents.

References

- 1. Heterobifunctional cross-linkers containing 4,9-dioxa-1,12-dodecanediamine spacers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Butane-1,4-diyl bis(pyridine-3-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,4-Bis(3-aminopropoxy)butane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-aminopropoxy)butane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a qualitative assessment of expected solubility based on chemical principles, and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as 4,9-Dioxa-1,12-dodecanediamine, is a diamine with the chemical formula C10H24N2O2.[1] Its structure consists of a central butane chain linked by ether groups to two aminopropoxy chains. This combination of a flexible hydrocarbon backbone, ether linkages, and terminal primary amine groups imparts specific physicochemical properties that influence its solubility in various solvents. Understanding its solubility is critical for a range of applications, including as a building block in chemical synthesis, a curing agent for epoxy resins, and in the development of novel materials and pharmaceuticals.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in different solvents can be predicted by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics:

-

Polar Characteristics: The two primary amine (-NH2) groups and the two ether (-O-) linkages are capable of hydrogen bonding and dipole-dipole interactions. This suggests good solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Characteristics: The butane and propylene hydrocarbon segments contribute to the non-polar character of the molecule, suggesting some solubility in non-polar solvents (e.g., hexane, toluene).

Therefore, a nuanced solubility profile is expected. It is likely to be highly soluble in polar solvents and moderately soluble in solvents of intermediate polarity. Its solubility in highly non-polar solvents may be limited.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Gravimetric |

| Hexane | 25 | Data not available | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the saturation shake-flask method, which is considered the gold standard.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or a calibrated refractometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2]

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle for a short period.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a moderate speed (e.g., 5000 rpm for 10 minutes).[2]

-

Alternatively, filtration using a syringe filter can be employed. Ensure the filter material is compatible with the solvent.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Accurately weigh the aliquot.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) to obtain the mass of the dissolved this compound.

-

Alternatively, quantify the concentration of this compound in the supernatant using a pre-calibrated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

If using the gravimetric method, calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100

-

If using an analytical instrument, determine the concentration from the calibration curve and express it in appropriate units.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key molecular factors that determine the solubility of the compound.

References

Methodological & Application

Application Notes: Synthesis of Novel Polyamides Incorporating 1,4-Bis(3-aminopropoxy)butane

Introduction

Polyamides are a critical class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The incorporation of flexible ether linkages into the polymer backbone is a well-established strategy to enhance solubility and processability without significantly compromising their desirable properties. 1,4-Bis(3-aminopropoxy)butane (BAPB), a flexible aliphatic diamine containing two ether groups, presents an attractive monomer for the synthesis of novel polyamides with potentially improved characteristics. This document provides an overview of the synthesis, potential properties, and applications of polyamides derived from BAPB, along with detailed experimental protocols for their preparation.

The reaction of a diamine, such as this compound, with a dicarboxylic acid or its derivative (e.g., a diacid chloride) through polycondensation yields a polyamide. This process involves the formation of amide linkages with the elimination of a small molecule, such as water or hydrogen chloride. The flexible nature of the BAPB monomer, owing to the propoxybutane segment, is anticipated to impart increased solubility and a lower glass transition temperature to the resulting polyamides compared to their fully aromatic counterparts.

Potential Applications

The unique combination of flexibility and the robust amide linkages suggests that polyamides synthesized from this compound could be suitable for a range of applications, including:

-

Advanced Coatings and Films: The enhanced solubility may allow for the formation of uniform, tough, and flexible films and coatings for protective applications.

-

Engineering Plastics: These polyamides could serve as engineering thermoplastics in applications where a balance of strength, toughness, and processability is required.

-

Adhesives: The flexible backbone may contribute to improved adhesive properties, particularly in applications requiring bonding of dissimilar materials.

-

Biomedical Materials: While requiring further investigation, the biocompatibility of polyamides with ether linkages could open avenues for their use in drug delivery and medical device applications.

Characterization of BAPB-Based Polyamides

A comprehensive characterization of these novel polyamides is essential to understand their structure-property relationships. Key analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages (typically showing characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

-

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyamides.

-

Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of films or molded samples.

Due to the limited availability of specific experimental data for polyamides derived from this compound in the public domain, the following table presents hypothetical data based on the expected properties of similar aliphatic-aromatic polyamides. This table is for illustrative purposes and should be populated with experimental data upon synthesis and characterization.

Table 1: Hypothetical Properties of Polyamides Derived from this compound

| Diacid Co-monomer | Polymer Designation | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Isophthaloyl Chloride | BAPB-IPA | 0.45 - 0.60 | 180 - 210 | > 400 | 70 - 90 | 1.5 - 2.0 |

| Terephthaloyl Chloride | BAPB-TPA | 0.50 - 0.70 | 200 - 230 | > 420 | 80 - 100 | 2.0 - 2.5 |

| Adipoyl Chloride | BAPB-AD | 0.40 - 0.55 | 150 - 180 | > 380 | 60 - 80 | 1.0 - 1.5 |

| Sebacoyl Chloride | BAPB-SEB | 0.42 - 0.58 | 140 - 170 | > 390 | 65 - 85 | 1.2 - 1.8 |

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides from this compound with different diacid chlorides via low-temperature solution polycondensation.

Protocol 1: Synthesis of Polyamide from this compound and Isophthaloyl Chloride

Materials:

-

This compound (BAPB, CAS: 7300-34-7)

-

Isophthaloyl chloride (IPC)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Lithium Chloride (LiCl, anhydrous)

-

Pyridine (anhydrous)

-

Methanol

-

Deionized water

Procedure:

-

Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Monomer Dissolution: To the flask, add this compound (e.g., 10 mmol, 2.043 g) and anhydrous N,N-dimethylacetamide (e.g., 50 mL). Stir the mixture until the diamine is completely dissolved.

-

Salt Addition: Add anhydrous lithium chloride (e.g., 1.0 g) to the solution to improve polymer solubility. Stir until dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acid Chloride Addition: Dissolve isophthaloyl chloride (e.g., 10 mmol, 2.030 g) in a minimal amount of anhydrous DMAc (e.g., 10 mL) and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitation and Washing: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL) to precipitate the polyamide.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.